REACTION_CXSMILES
|
BrC1C=C(C=CC=1OCC1C=CC=C(F)C=1)N.S(C1C=CC(C)=CC=1)(O)(=O)=O.S(C1C=CC(C)=CC=1)(O)(=O)=O.[F:40][C:41]1[CH:42]=[C:43]([CH:77]=[CH:78][CH:79]=1)[CH2:44][O:45][C:46]1[CH:51]=[CH:50][C:49]([NH:52][C:53]2[C:62]3[C:57](=[CH:58][CH:59]=[C:60]([C:63]4[N:64]=[C:65]([CH2:68][NH:69][CH2:70][CH2:71][S:72]([CH3:75])(=[O:74])=[O:73])[S:66][CH:67]=4)[CH:61]=3)[N:56]=[CH:55][N:54]=2)=[CH:48][C:47]=1[Cl:76]>>[F:40][C:41]1[CH:42]=[C:43]([CH:77]=[CH:78][CH:79]=1)[CH2:44][O:45][C:46]1[CH:51]=[CH:50][C:49]([NH:52][C:53]2[C:62]3[C:57](=[CH:58][CH:59]=[C:60]([C:63]4[N:64]=[C:65]([CH2:68][NH:69][CH2:70][CH2:71][S:72]([CH3:75])(=[O:74])=[O:73])[S:66][CH:67]=4)[CH:61]=3)[N:56]=[CH:55][N:54]=2)=[CH:48][C:47]=1[Cl:76] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1OCC1=CC(=CC=C1)F
|
Name
|
(4-(3-Fluoro-benzyloxy)-3-chlorophenyl)-(6-(2-((2-methanesulphonyl-ethylamino)-methyl)-thiazol-4-yl)quinazolin-4-yl)-amine ditosylate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.FC=1C=C(COC2=C(C=C(C=C2)NC2=NC=NC3=CC=C(C=C23)C=2N=C(SC2)CNCCS(=O)(=O)C)Cl)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(COC2=C(C=C(C=C2)NC2=NC=NC3=CC=C(C=C23)C=2N=C(SC2)CNCCS(=O)(=O)C)Cl)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |